3-Cyanocyclobutane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutanesulfonyl chloride with cyanide sources under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyanocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclobutane derivatives .
Scientific Research Applications
3-Cyanocyclobutane-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyanocyclobutane-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the context of its use in research and industry .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanesulfonyl chloride: Similar in structure but lacks the cyano group.
1-Cyanocyclobutane-1-sulfonyl chloride: Similar but with a different position of the cyano group.
Uniqueness
3-Cyanocyclobutane-1-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C5H6ClNO2S |
---|---|
Molecular Weight |
179.63 g/mol |
IUPAC Name |
3-cyanocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 |
InChI Key |
KYZSJMMFFYPRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
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